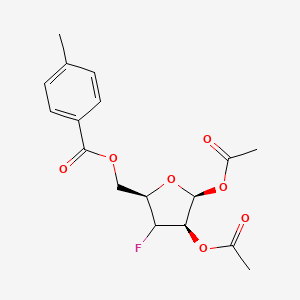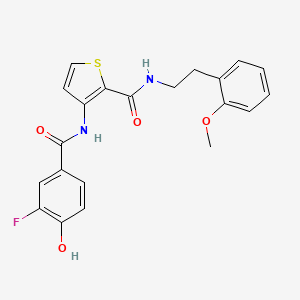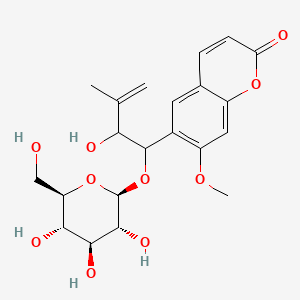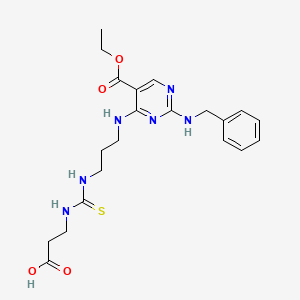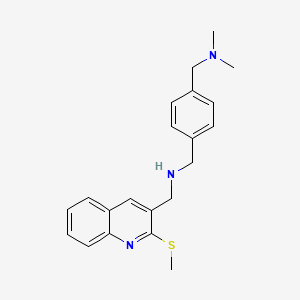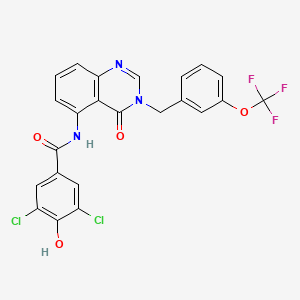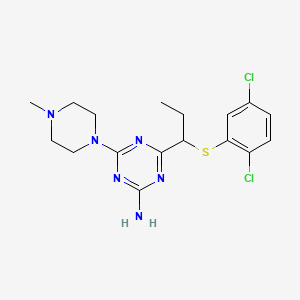
5-HT6 agonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-HT6 agonist 1 is a compound that acts as an agonist for the 5-hydroxytryptamine receptor 6 (5-HT6 receptor). This receptor is a subtype of the serotonin receptor, which is a G protein-coupled receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine). The 5-HT6 receptor is primarily expressed in the central nervous system, particularly in regions associated with cognition, memory, and mood regulation .
Preparation Methods
The synthesis of 5-HT6 agonist 1 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the preparation of the core heterocyclic structure, which is often achieved through cyclization reactions.
Functional group modifications: Various functional groups are introduced to the core structure through substitution reactions.
Final coupling reactions: The final step involves coupling the core structure with specific substituents to achieve the desired this compound compound.
Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring high yield and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of efficient purification techniques.
Chemical Reactions Analysis
5-HT6 agonist 1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Scientific Research Applications
5-HT6 agonist 1 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of 5-HT6 receptor ligands.
Biology: It is used to investigate the role of 5-HT6 receptors in various biological processes, such as neurotransmission and signal transduction.
Medicine: It has potential therapeutic applications in the treatment of cognitive disorders, such as Alzheimer’s disease, due to its ability to enhance cognitive function and memory
Mechanism of Action
The mechanism of action of 5-HT6 agonist 1 involves binding to the 5-HT6 receptor and activating it. This receptor is coupled to G proteins, specifically Gs proteins, which activate adenylate cyclase and increase the levels of cyclic adenosine monophosphate (cAMP) in the cell. This leads to the activation of protein kinase A (PKA) and subsequent phosphorylation of various target proteins, resulting in changes in cellular function. The activation of 5-HT6 receptors has been shown to enhance GABAergic signaling and modulate neurotransmitter release, which contributes to its effects on cognition and mood .
Comparison with Similar Compounds
5-HT6 agonist 1 can be compared with other similar compounds, such as:
WAY-181187: Another 5-HT6 receptor agonist with high affinity and selectivity.
EMD-386088: A selective 5-HT6 receptor agonist that has been studied for its effects on anxiety and depression in animal models.
The uniqueness of this compound lies in its specific binding affinity and pharmacological profile, which makes it a valuable tool for studying the 5-HT6 receptor and its role in various physiological and pathological processes.
Properties
Molecular Formula |
C17H22Cl2N6S |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
4-[1-(2,5-dichlorophenyl)sulfanylpropyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H22Cl2N6S/c1-3-13(26-14-10-11(18)4-5-12(14)19)15-21-16(20)23-17(22-15)25-8-6-24(2)7-9-25/h4-5,10,13H,3,6-9H2,1-2H3,(H2,20,21,22,23) |
InChI Key |
IHJUENPGSBRDEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC(=NC(=N1)N2CCN(CC2)C)N)SC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11R,12R)-11-hydroxy-5,9-dimethyl-13-methylidene-16-oxotetracyclo[10.2.2.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12386360.png)

![(2r)-2-[[(1r,2s,3r,4r,5r)-4-Acetamido-2-[(2s,3r,4r,5s,6r)-3-Acetamido-6-(Hydroxymethyl)-4,5-Bis(Oxidanyl)oxan-2-Yl]oxy-6,8-Dioxabicyclo[3.2.1]octan-3-Yl]oxy]propanoic Acid](/img/structure/B12386366.png)
